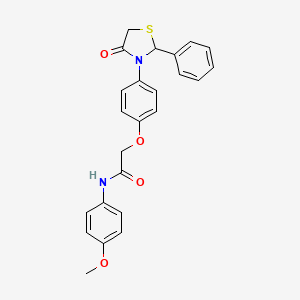
Anti-inflammatory agent 53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 53 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 53 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This reaction yields various substituted analogs of the compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 53 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with varied pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 53 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical ointments
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 53 involves the inhibition of key enzymes and signaling pathways responsible for inflammation. The compound targets cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it modulates the activity of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased expression of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Mefenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Rutin: A natural flavonoid with anti-inflammatory properties, though it acts through different molecular pathways .
Uniqueness: Anti-inflammatory agent 53 is unique due to its specific structural features that allow for selective inhibition of inflammatory pathways with minimal side effects. Its synthetic versatility also enables the creation of various analogs with tailored pharmacological profiles .
Eigenschaften
Molekularformel |
C24H22N2O4S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H22N2O4S/c1-29-20-11-7-18(8-12-20)25-22(27)15-30-21-13-9-19(10-14-21)26-23(28)16-31-24(26)17-5-3-2-4-6-17/h2-14,24H,15-16H2,1H3,(H,25,27) |
InChI-Schlüssel |
DXXMSZOJVSSAQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C(SCC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


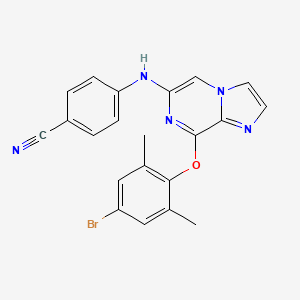
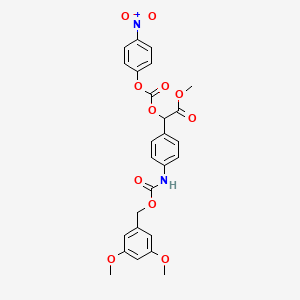
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)

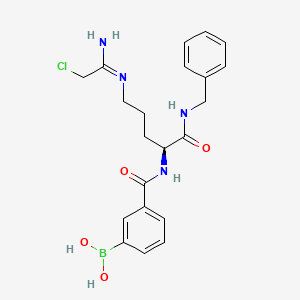
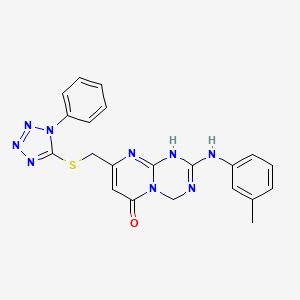
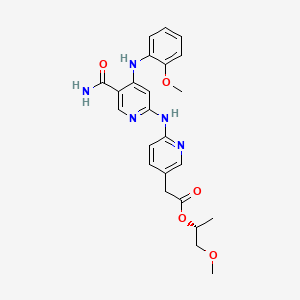
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

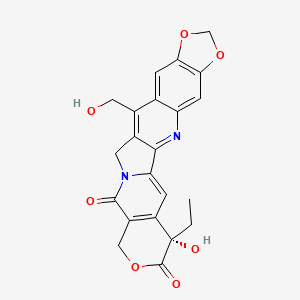


![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
